

# AF430 NHS Ester for Flow Cytometry Applications: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377

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This guide provides a comprehensive overview of the **AF430 NHS ester**, a fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of various cellular targets. This document outlines the dye's core properties, detailed protocols for antibody conjugation and cell staining, and its application in analyzing cellular signaling pathways.

## Introduction to AF430 NHS Ester

AF430 is a hydrophilic coumarin dye that emits in the yellow-green region of the spectrum, making it a valuable tool for multicolor flow cytometry.<sup>[1]</sup> The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and stable covalent labeling of primary and secondary amines on proteins, such as antibodies, under mild conditions.<sup>[1][2]</sup> The resulting amide bonds are as stable as peptide bonds, ensuring a robust and lasting fluorescent signal. This reactivity makes **AF430 NHS ester** an excellent choice for preparing fluorescently labeled antibodies for various applications, particularly in immunophenotyping and the analysis of intracellular signaling events.

## Core Properties and Technical Data

The performance of a fluorophore is defined by its spectral properties and stability. AF430 exhibits favorable characteristics for flow cytometry applications.

## Spectral Properties

AF430 is optimally excited by the violet (405 nm) or blue (445 nm) lasers commonly found on flow cytometers.[\[3\]](#) Its emission profile allows for clear detection with standard filter sets.

| Property                                     | Value  | Reference   |
|--|--|---|
| Excitation Maximum ( $\lambda_{\text{ex}}$ ) | 430 nm                                       | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Emission Maximum ( $\lambda_{\text{em}}$ )   | 542 nm                                       | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molar Extinction Coefficient ( $\epsilon$ )  | 15,955 L·mol <sup>-1</sup> ·cm <sup>-1</sup> | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Fluorescence Quantum Yield ( $\Phi$ )        | 0.23   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the reactivity and fluorescence of **AF430 NHS ester**.

| Property              | Description   | Reference   |
|-----------------------|---|---|
| Solubility            | Soluble in water and can be dissolved in anhydrous DMSO or DMF for stock solutions.   | <a href="#">[4]</a>   |
| pH Stability          | Stable over a broad pH range (pH 4 to 10).  | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Storage (Solid)       | Store at -20°C in the dark, desiccated. Stable for at least 12 months upon receipt.   | <a href="#">[1]</a>   |
| Storage (In Solution) | Prepare stock solutions fresh. If storage is necessary, store at -20°C in anhydrous DMSO or DMF, protected from light and moisture. |   |
| Transportation        | Can be transported at room temperature for up to 3 weeks.   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

# Experimental Protocols

The following sections provide detailed methodologies for antibody conjugation with **AF430 NHS ester** and subsequent use in flow cytometry.

## Antibody Labeling with AF430 NHS Ester

This protocol outlines the steps for covalently conjugating **AF430 NHS ester** to a primary antibody.

### Materials:

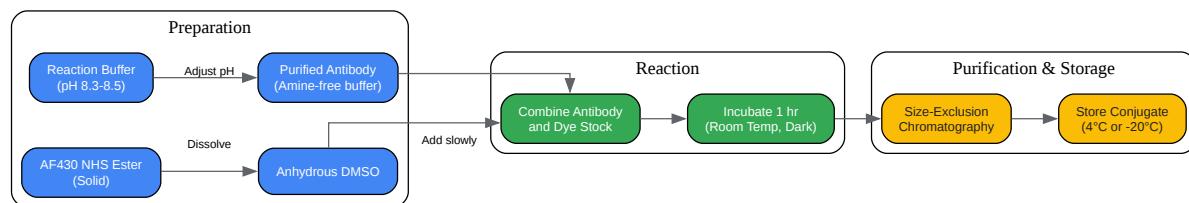
- Purified antibody (free of amine-containing stabilizers like BSA, glycine, or Tris)
- **AF430 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

### Procedure:

- Antibody Preparation:
  - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a spin column or dialysis into PBS.
  - Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
- **AF430 NHS Ester** Stock Solution Preparation:
  - Allow the vial of **AF430 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.

- Prepare a 10 mM stock solution by dissolving the required amount of **AF430 NHS ester** in anhydrous DMSO. For example, dissolve 1 mg of **AF430 NHS ester** (MW ~702 g/mol ) in approximately 142  $\mu$ L of DMSO. Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
  - Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (typically between 7:1 and 15:1).
  - While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the **AF430 NHS ester** stock solution.
  - Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle stirring.
- Purification of the Conjugate:
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating with PBS (pH 7.4).
  - Apply the reaction mixture to the top of the column.
  - Elute the conjugate with PBS. The first colored band to elute is the AF430-labeled antibody. The slower-moving colored band corresponds to the unconjugated, hydrolyzed dye.
  - Collect the fractions containing the labeled antibody.
- Determination of Degree of Labeling (DOL) (Optional):
  - Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 430 nm ( $A_{430}$ ).
  - Calculate the protein concentration and the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and AF430.
- Storage of the Conjugated Antibody:

- Store the purified AF430-conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the intended application) and a preservative such as sodium azide, and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.



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*Workflow for labeling an antibody with AF430 NHS ester.*

## Intracellular Staining for Flow Cytometry

This protocol is designed for the detection of an intracellular target (e.g., a phosphorylated signaling protein) using an AF430-conjugated antibody.

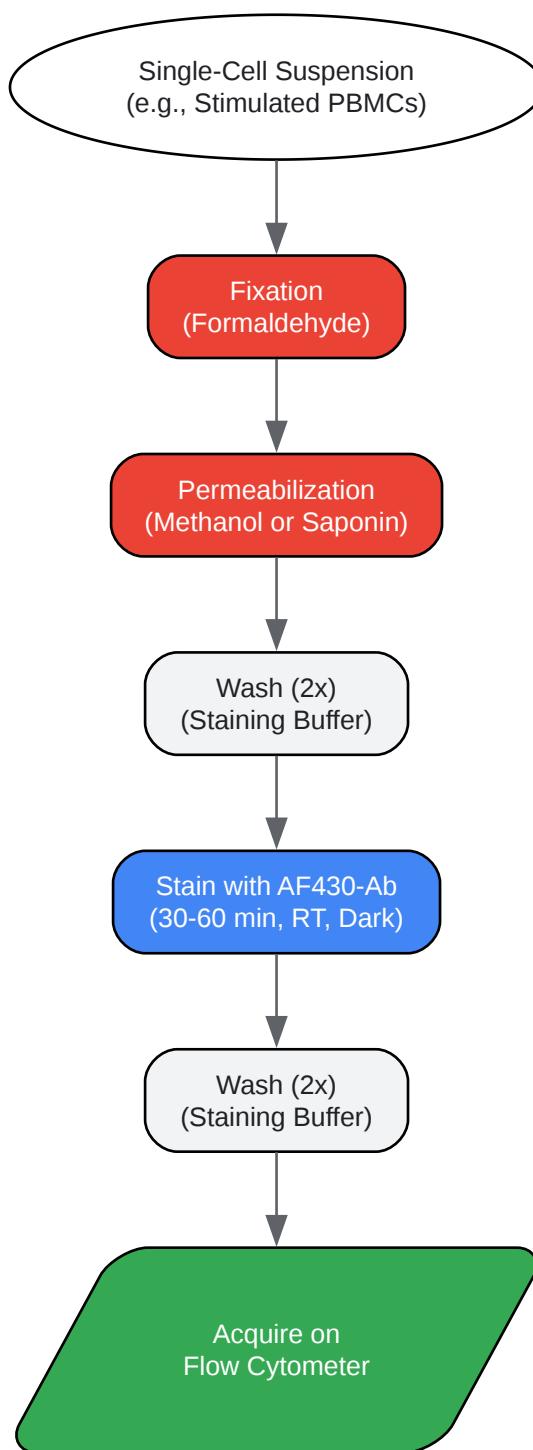
### Materials:

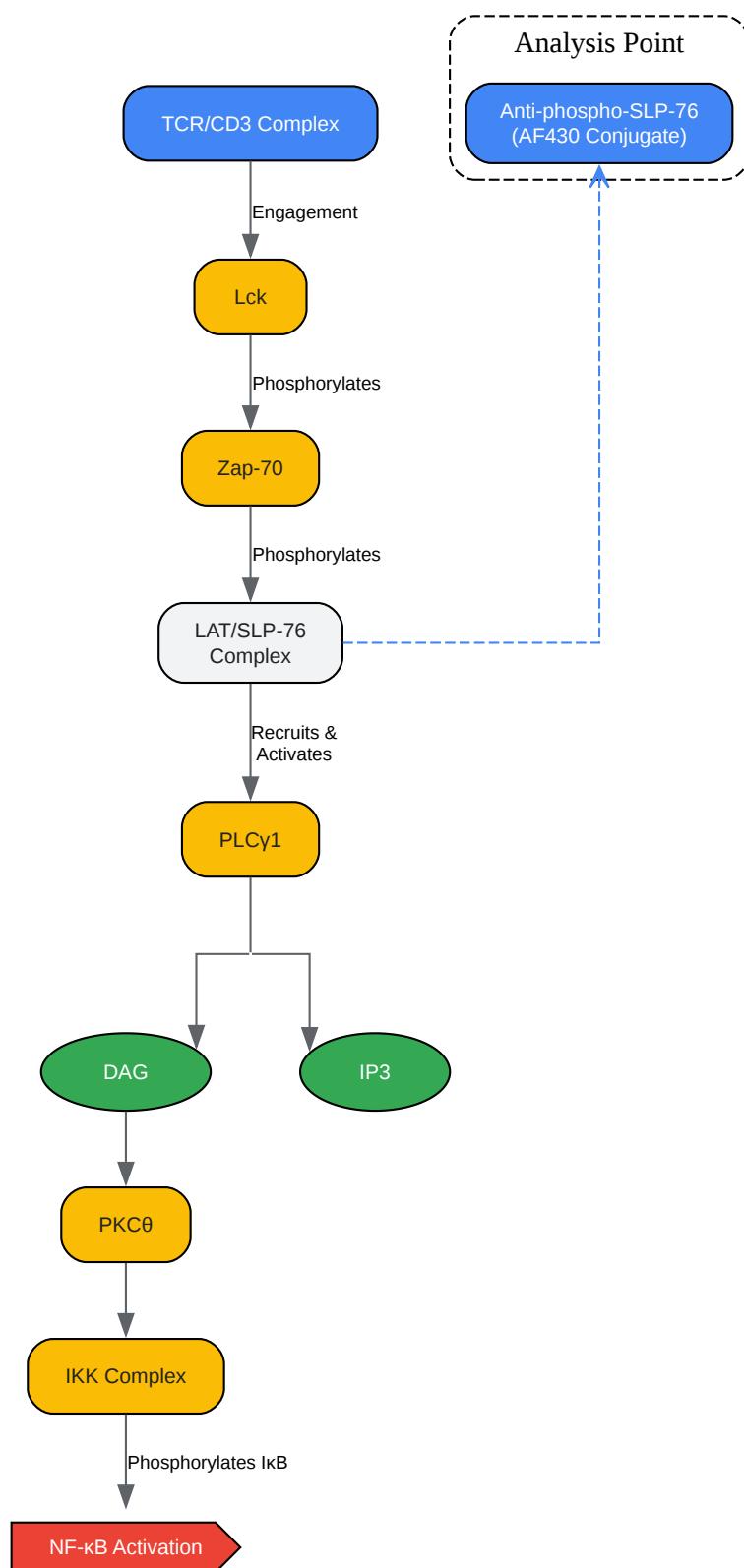
- Cell suspension (e.g., stimulated PBMCs)
- AF430-conjugated primary antibody
- Fixation Buffer (e.g., 1.5-4% formaldehyde or paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)
- FACS tubes

**Procedure:**

- **Cell Preparation and Stimulation:**
  - Prepare a single-cell suspension at a concentration of  $1 \times 10^6$  cells/mL.
  - If analyzing a signaling pathway, stimulate the cells with the appropriate agonist (e.g., growth factor, cytokine) for the desired time course. Include an unstimulated control.
- **Fixation:**
  - After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer.
  - Incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state of signaling molecules.
- **Permeabilization:**
  - Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
  - Discard the supernatant and resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% methanol).
  - Incubate for 30 minutes on ice. This allows the antibody to access intracellular epitopes.
- **Washing:**
  - Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer to remove the permeabilization reagent. Centrifuge and discard the supernatant after each wash.
- **Antibody Staining:**
  - Resuspend the cell pellet in the residual buffer.
  - Add the pre-titrated optimal concentration of the AF430-conjugated antibody.
  - Incubate for 30-60 minutes at room temperature, protected from light.
- **Final Washes and Resuspension:**

- Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.
- Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
- Data Acquisition:
  - Analyze the samples on a flow cytometer equipped with a violet or blue laser for excitation of AF430. Collect the emission signal using an appropriate filter (e.g., 530/30 nm or similar).



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- To cite this document: BenchChem. [AF430 NHS Ester for Flow Cytometry Applications: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12378377#af430-nhs-ester-for-flow-cytometry-applications>]

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